5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
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Overview
Description
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of a trifluoromethyl group and a piperidine ring in its structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with 4-(trifluoromethyl)piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the piperidine ring.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another pyrimidine derivative with a different substitution pattern.
Uniqueness
The presence of both a trifluoromethyl group and a piperidine ring in 5-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine makes it unique compared to other pyrimidine derivatives. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClF3N3 |
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Molecular Weight |
265.66 g/mol |
IUPAC Name |
5-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-15-9(16-6-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2 |
InChI Key |
FEUWYCXCHCFTME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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